Cas no 23528-44-1 (1,2-bis(Phenylthio)ethylene)

1,2-bis(Phenylthio)ethylene is an organosulfur compound characterized by its phenylthio groups attached to an ethylene backbone. This compound is primarily utilized in organic synthesis and materials science due to its ability to act as a versatile intermediate. Its key advantages include high stability under standard conditions, reactivity in cross-coupling reactions, and utility as a building block for sulfur-containing polymers or ligands. The presence of sulfur atoms enhances its potential applications in coordination chemistry and catalysis. Additionally, its rigid structure contributes to controlled polymerization processes, making it valuable for designing specialized polymeric materials with tailored properties.
1,2-bis(Phenylthio)ethylene structure
1,2-bis(Phenylthio)ethylene structure
商品名:1,2-bis(Phenylthio)ethylene
CAS番号:23528-44-1
MF:C14H12S2
メガワット:244.3751
CID:239673
PubChem ID:87559333

1,2-bis(Phenylthio)ethylene 化学的及び物理的性質

名前と識別子

    • Benzene,1,1'-[1,2-ethenediylbis(thio)]bis-
    • 1,2-Bis(phenylthio)ethylene (cis- and trans- mixture)
    • 2-phenylsulfanylethenylsulfanylbenzene
    • 1,2-Bis(phenylmercapto)ethylene
    • 1,2-Bis(phenylthio)ethylene
    • 1,2-Bisphenylthioethylen
    • B2940
    • 1,2-Bis(phenylmercapto)ethylene (cis- and trans- mixture)
    • 1,2-Bis(phenylthio)ethene
    • [(E)-2-phenylsulfanylethenyl]sulfanylbenzene
    • 1,2-di(phenylthio)ethene
    • MFCD00155276
    • Ethene, 1,2-bis(phenylthio)-
    • SCHEMBL9517366
    • AKOS037646019
    • {[2-(PHENYLSULFANYL)ETHENYL]SULFANYL}BENZENE
    • CS-0449876
    • ([(E)-2-(Phenylsulfanyl)ethenyl]sulfanyl)benzene #
    • Benzene, 1,1'-[1,2-ethenediylbis(thio)]bis-
    • AS-65814
    • 23528-44-1
    • SCHEMBL9517373
    • UHGSEDVQATYWGI-VAWYXSNFSA-N
    • 1,2-bis(Phenylthio)ethylene
    • MDL: B152488
    • インチ: 1S/C14H12S2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-12H
    • InChIKey: UHGSEDVQATYWGI-UHFFFAOYSA-N
    • ほほえんだ: S(C([H])=C([H])SC1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 244.03800
  • どういたいしつりょう: 244.038
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 50.6

じっけんとくせい

  • 色と性状: ソリッド
  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 48°C(lit.)
  • ふってん: 166°C/0.8mmHg(lit.)
  • フラッシュポイント: 174.4±23.8 °C
  • 屈折率: 1.672
  • PSA: 50.60000
  • LogP: 5.04220
  • じょうきあつ: 0.0±0.8 mmHg at 25°C
  • ようかいせい: 未確定

1,2-bis(Phenylthio)ethylene セキュリティ情報

1,2-bis(Phenylthio)ethylene 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

1,2-bis(Phenylthio)ethylene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P321040-500mg
1,2-bis(Phenylthio)ethylene
23528-44-1
500mg
$ 80.00 2022-06-03
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B2940-5G
1,2-Bis(phenylthio)ethylene (cis- and trans- mixture)
23528-44-1 >98.0%(GC)
5g
¥490.00 2024-04-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B152488-250mg
1,2-bis(Phenylthio)ethylene
23528-44-1 98%
250mg
¥99.90 2023-09-04
Ambeed
A863819-25g
1,2-Bis(phenylthio)ethene
23528-44-1 98%
25g
$161.0 2024-07-28
abcr
AB249752-25g
1,2-Bis(phenylthio)ethylene (cis- and trans- mixture), 98%; .
23528-44-1 98%
25g
€295.20 2024-04-18
1PlusChem
1P002O1B-25g
Benzene, 1,1'-[1,2-ethenediylbis(thio)]bis-
23528-44-1 >98.0%(GC)
25g
$212.00 2024-05-23
Crysdot LLC
CD12093278-100g
1,2-Bis(phenylthio)ethene
23528-44-1 97%
100g
$590 2024-07-24
abcr
AB249752-5g
1,2-Bis(phenylthio)ethylene (cis- and trans- mixture), 98%; .
23528-44-1 98%
5g
€108.10 2024-04-18
1PlusChem
1P002O1B-1g
Benzene, 1,1'-[1,2-ethenediylbis(thio)]bis-
23528-44-1 95%
1g
$41.00 2025-02-19
A2B Chem LLC
AB23663-1g
1,2-Bis(phenylthio)ethylene
23528-44-1 95%
1g
$52.00 2024-04-20

1,2-bis(Phenylthio)ethylene 関連文献

1,2-bis(Phenylthio)ethyleneに関する追加情報

Introduction to 1,2-bis(Phenylthio)ethylene (CAS No. 23528-44-1)

1,2-bis(Phenylthio)ethylene, with the chemical formula C8H10S2, is a significant compound in the realm of organic chemistry and materials science. This organosulfur compound, identified by its unique CAS number 23528-44-1, has garnered attention due to its versatile applications and structural properties. The presence of two phenylthio (-SPh) groups attached to a vinylene backbone imparts distinct reactivity and electronic characteristics, making it a valuable intermediate in synthetic chemistry and potential candidate for advanced material development.

The molecular structure of 1,2-bis(Phenylthio)ethylene features a conjugated system with sulfur atoms acting as electron-withdrawing groups. This configuration influences its spectroscopic behavior and reactivity, enabling it to participate in various chemical transformations such as cross-coupling reactions, polymerization processes, and coordination chemistry. The compound’s ability to act as a ligand or a building block in the synthesis of more complex molecules has been explored in recent research, particularly in the development of functional polymers and metal-organic frameworks (MOFs).

In recent years, the study of 1,2-bis(Phenylthio)ethylene has been extended to its potential applications in pharmaceutical chemistry. Researchers have investigated its derivatives as candidates for drug discovery programs, leveraging its sulfur-rich structure to modulate biological activity. For instance, modifications of the phenylthio groups have been studied for their effects on enzyme inhibition and interaction with biological targets. Preliminary studies suggest that certain analogs may exhibit properties relevant to anti-inflammatory or antimicrobial therapies, although further investigation is necessary to fully elucidate their pharmacological potential.

The synthesis of 1,2-bis(Phenylthio)ethylene typically involves the reaction of 1,2-dibromovinylene with sodium thiolate salts or other nucleophilic thiol sources under controlled conditions. Advances in synthetic methodologies have improved the yield and purity of this compound, enabling more extensive exploration of its properties. Techniques such as palladium-catalyzed coupling reactions have been employed to introduce additional functional groups or to construct more intricate molecular architectures based on this core structure.

From a materials science perspective, 1,2-bis(Phenylthio)ethylene has been examined for its role in the development of conductive polymers and organic semiconductors. Its conjugated system and sulfur-containing moieties make it a promising candidate for enhancing charge transport properties in electronic devices. Researchers have explored its incorporation into polymer backbones to create materials with tunable optical and electrical characteristics. These efforts align with the growing demand for sustainable and high-performance materials in renewable energy technologies.

The thermal stability and chemical resistance of 1,2-bis(Phenylthio)ethylene have also been subjects of interest. Studies indicate that the compound exhibits reasonable stability under ambient conditions but may decompose at elevated temperatures or in the presence of strong oxidizing agents. Understanding these thermal properties is crucial for optimizing its use in industrial applications where process conditions are critical. Additionally, its solubility profile has been evaluated to assess its compatibility with various solvents commonly used in organic synthesis.

In conclusion, 1,2-bis(Phenylthio)ethylene (CAS No. 23528-44-1) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for chemists and material scientists alike. As research continues to uncover new applications and synthetic pathways, this compound is poised to play an increasingly important role in both academic studies and industrial innovation.

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